2-Methyl-5-phenylthiazole-4-carboxylic acid
Overview
Description
2-Methyl-5-phenylthiazole-4-carboxylic acid is a compound of interest in the field of organic chemistry, especially in the synthesis and study of heterocyclic compounds. Its unique structure allows for a range of chemical reactions and properties, making it a valuable molecule for chemical research and potential industrial applications.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves nucleophilic ring opening, cyclization reactions, or the use of various catalysts to facilitate the formation of the thiazole core. While specific methods for synthesizing this compound are not detailed, analogous processes can include the use of starting materials such as phenyl acetylene, subjected to conditions that promote the formation of thiazole structures (Amareshwar et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a heterocyclic ring containing both sulfur and nitrogen. This unique arrangement contributes to the molecule's chemical reactivity and interactions. The presence of the methyl and phenyl groups in this compound would influence its electronic properties and reactivity due to their electron-donating and withdrawing effects, respectively.
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, depending on the nature of the substituents and reaction conditions. The phenyl group, in particular, can undergo further functionalization through various organic reactions, enhancing the molecule's versatility (Misra & Ila, 2010).
Physical Properties Analysis
The physical properties of thiazole derivatives like this compound can vary widely depending on their specific structures. These properties, including melting point, boiling point, and solubility, are influenced by the molecule's overall polarity and molecular weight. While specific data on this compound are not provided, similar compounds exhibit a range of physical behaviors suitable for diverse chemical applications.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are shaped by the thiazole core and the substituents attached to it. The carboxylic acid group, in particular, offers sites for reactions such as esterification and amide formation, broadening the compound's utility in organic synthesis (Misra & Ila, 2010).
References
- Vijayalaxmi Amareshwar, N. C. Mishra, H. Ila. (2011). 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one: versatile template for diversity-oriented synthesis of heterocycles. Organic & Biomolecular Chemistry. Link.
- N. Misra, H. Ila. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. The Journal of Organic Chemistry. Link.
Scientific Research Applications
Synthesis and Properties :
- Naito et al. (1968) described the preparation of compounds like 5-methyl-3-phenylisothiazole-4-carboxylic acid and their halogen-substituted derivatives, highlighting methods for synthesizing these compounds and exploring their properties (Naito, Nakagawa, & Takahashi, 1968).
- Mamedov et al. (1993) synthesized derivatives of 2-azido-5-phenyl-4-thiazolecarboxylic acid and studied their spectroscopic properties, providing insights into the structural and electronic characteristics of these compounds (Mamedov, Valeeva, Antokhina, Doroshkina, Chernova, & Nuretdinov, 1993).
Application in Drug Synthesis and Evaluation :
- Babu et al. (2016) synthesized derivatives of 2-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylicacid and evaluated them for antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Babu, Babu, Ravisankar, & Latha, 2016).
- Kadam et al. (2013) studied 5-phenylthiazole analogs as inhibitors of diacylglycerol acyltransferase, an enzyme involved in triglyceride biosynthesis, indicating the therapeutic potential of these compounds in obesity treatment (Kadam, Jadhav, Kandre, Guha, Reddy, Brahma, Deshmukh, Dixit, Doshi, Srinivasan, Devle, Damre, Nemmani, Gupte, & Sharma, 2013).
Chemical Modifications and Applications :
- Cornwall et al. (1991) explored the regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids, providing a method for the elaboration of trisubstituted thiazoles and oxazoles (Cornwall, Dell, & Knight, 1991).
- Liu et al. (2015) developed a synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate in drug synthesis, showcasing the versatility of these compounds in pharmaceutical chemistry (Liu, Pei, Xue, Li, & Wu, 2015).
Supramolecular Chemistry and Materials Science :
- Jin et al. (2011) studied hydrogen bonding between 2-aminoheterocyclic compounds like 4-phenylthiazol-2-amine and carboxylic acid derivatives, contributing to the understanding of non-covalent interactions in supramolecular chemistry (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).
- Zhao et al. (2014) synthesized complexes involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, highlighting their luminescent properties and potential applications in materials science (Zhao, Zhou, Feng, Wei, & Wang, 2014).
properties
IUPAC Name |
2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-12-9(11(13)14)10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPHMHDVSPSLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359133 | |
Record name | 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13743-09-4 | |
Record name | 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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